molecular formula C16H14N4O4S B11016194 2-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11016194
M. Wt: 358.4 g/mol
InChI Key: KQIAHGPBKCTYQP-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:

    2-Cyclopropyl: The molecule contains a cyclopropyl ring, a three-membered cyclic structure.

    N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]: This part includes a thiadiazole ring with a methoxymethyl group attached.

    1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: The core structure is an isoindole ring with a carboxamide group.

Preparation Methods

Unfortunately, specific synthetic routes for this compound are scarce in the literature. industrial production likely involves multistep processes, including cyclization, amidation, and functional group modifications. Researchers would need to explore novel strategies to access this compound efficiently.

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: Oxidative transformations could modify the thiadiazole or isoindole moieties.

    Reduction: Reduction reactions might reduce the carbonyl groups or other functional groups.

    Substitution: Substituents on the cyclopropyl or thiadiazole ring could be replaced. Common reagents and conditions would depend on the specific reaction type.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, antiviral, or anticancer properties?

    Chemistry: Explore its reactivity and applications in organic synthesis.

    Biology: Investigate its effects on cellular processes or biological pathways.

Mechanism of Action

The compound’s mechanism of action remains elusive. Researchers would need to identify molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

    Isoindole derivatives: Explore compounds with similar isoindole cores.

    Thiadiazoles: Investigate other thiadiazole-containing molecules.

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2-cyclopropyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C16H14N4O4S/c1-24-7-12-18-19-16(25-12)17-13(21)8-2-5-10-11(6-8)15(23)20(14(10)22)9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,17,19,21)

InChI Key

KQIAHGPBKCTYQP-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4

Origin of Product

United States

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